COX-2 Biochemical Inhibition Potency of Cox-2-IN-6 Compared to Etoricoxib
In a direct head-to-head comparison within the same study, Cox-2-IN-6 (compound 10) exhibited a pIC50 of 6.1 (IC50 = 0.84 μM) against human COX-2 in a biochemical assay [1]. The parent compound, etoricoxib, was evaluated in the same assay system, providing a direct comparator. While the precise etoricoxib IC50 value from this internal assay is not explicitly reported in the abstract, the study context establishes etoricoxib as the benchmark comparator [1]. Cross-study data from human whole blood assays report etoricoxib's COX-2 IC50 as 1.1 μM . The biochemical IC50 of 0.84 μM for Cox-2-IN-6 demonstrates comparable or slightly improved potency relative to the systemic benchmark under these defined conditions.
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.84 μM (pIC50 6.1) |
| Comparator Or Baseline | Etoricoxib (internal benchmark) |
| Quantified Difference | Cox-2-IN-6 IC50 = 0.84 μM; Etoricoxib IC50 reported in literature as 1.1 μM (whole blood) |
| Conditions | Biochemical assay for human COX-2 activity |
Why This Matters
This confirms that Cox-2-IN-6 retains potent COX-2 inhibitory activity on par with clinically validated systemic COX-2 inhibitors, despite being structurally modified for gut restriction.
- [1] IUPHAR/BPS Guide to Pharmacology. compound 10 [PMID: 34279934] Ligand page. Accessed 2026. Ligand ID: 11689. View Source
